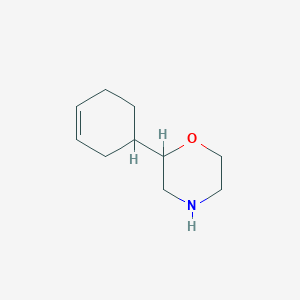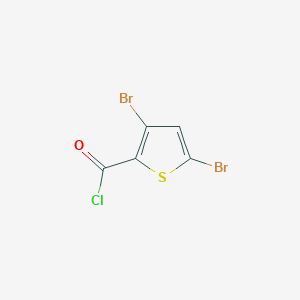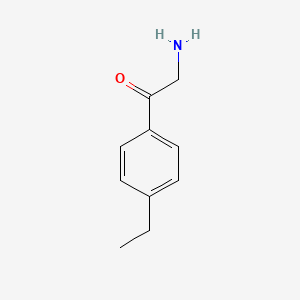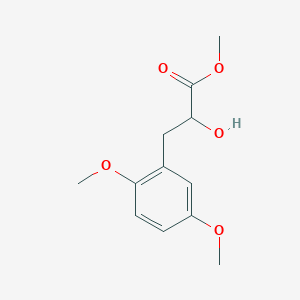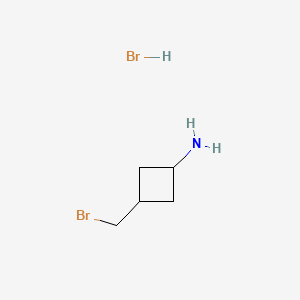
Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans is a synthetic organic compound that belongs to the class of cyclobutanes This compound is characterized by the presence of a bromomethyl group and an amine group attached to a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the cyclobutane ring.
Formation of the Hydrobromide Salt: The final step involves the reaction of the amine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The amine group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or secondary amines, while oxidation and reduction reactions can yield corresponding oxides or reduced amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, while the amine group can act as a nucleophile, facilitating various biochemical reactions. The specific pathways involved depend on the context of its use in research or therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane Derivatives: Compounds with similar cyclobutane rings but different substituents.
Bromomethyl Compounds: Compounds with bromomethyl groups attached to different ring systems.
Amines: Compounds with primary, secondary, or tertiary amine groups.
Uniqueness
Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans is unique due to its specific combination of a bromomethyl group and an amine group on a cyclobutane ring
Propriétés
Formule moléculaire |
C5H11Br2N |
|---|---|
Poids moléculaire |
244.96 g/mol |
Nom IUPAC |
3-(bromomethyl)cyclobutan-1-amine;hydrobromide |
InChI |
InChI=1S/C5H10BrN.BrH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H |
Clé InChI |
JBXBAKAMZBETLN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1N)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}propanoic acid](/img/structure/B13578042.png)
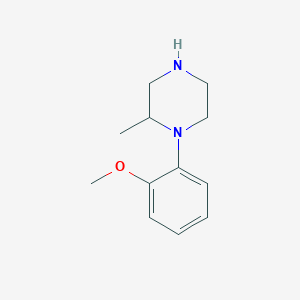
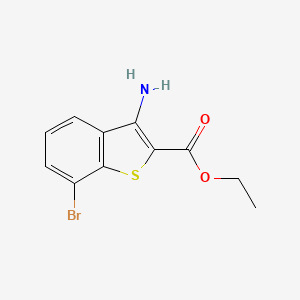
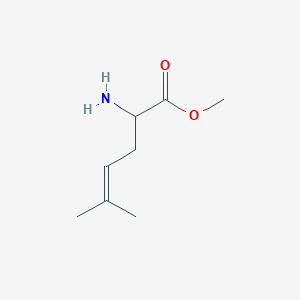
![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
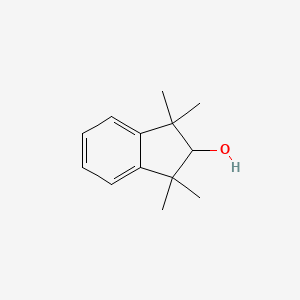
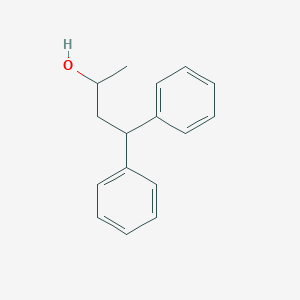

![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
